molecular formula C19H19NO3S2 B2512948 (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylethenesulfonamide CAS No. 2035018-82-5

(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylethenesulfonamide

Cat. No.: B2512948
CAS No.: 2035018-82-5
M. Wt: 373.49
InChI Key: OYDBDGNHAUWUDP-VAWYXSNFSA-N
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Description

The compound “(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylethenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions like the Sonogashira coupling reaction, which are very useful tools for the formation of new carbon–carbon bonds under mild reaction conditions . A novel alkyne was synthesized and tested for Sonogashira coupling reaction with different iodoaryl compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic methods including proton and carbon-13 nuclear magnetic resonance (1H- and 13C-NMR), Fourier transform infrared (FTIR), and mass spectroscopy . Density Functional Theory (DFT) calculations are often performed to obtain optimized geometry, frontier molecular orbitals, and IR and NMR parameters .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve copper-mediated construction and intramolecular dehydrogenative coupling . A radical pathway initiated by single electron transfer between the hydroxyl of the substrate and the copper catalyst has been proposed .

Scientific Research Applications

1. Enzyme Inhibition and Neuroprotective Role

(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylethenesulfonamide and its derivatives have been studied extensively for their enzyme inhibition properties and potential neuroprotective roles. For instance, certain derivatives have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway of tryptophan metabolism. Inhibition of this pathway has implications in the treatment of neurodegenerative diseases. These compounds have demonstrated the ability to increase kynurenic acid concentration in extracellular hippocampal fluid, indicating potential neuroprotective effects (S. Röver et al., 1997).

2. Receptor Antagonism

Another significant application is in the development of receptor antagonists. For example, certain biphenylsulfonamide derivatives related to this compound have been developed as selective antagonists for endothelin-A receptors. These compounds have shown promising results in inhibiting the pressor effect caused by an endothelin-1 infusion in animal models, indicating potential for treating conditions like hypertension or heart failure (N. Murugesan et al., 1998).

3. Potential Antifertility Agents

Some studies have explored the use of derivatives of this compound as potential antifertility agents. These compounds have shown estrogenic and/or estrogen antagonist activities, which could be utilized in the development of novel contraceptive drugs (R. Crenshaw et al., 1971).

Safety and Hazards

Safety and hazards associated with similar compounds include acute toxicity, eye irritation, skin irritation, and specific target organ toxicity .

Future Directions

Future research could focus on further elucidating the physical and chemical properties, synthesis methods, and potential applications of this compound. The development of new synthetic routes and the exploration of its potential uses in various fields could be beneficial .

Properties

IUPAC Name

(E)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S2/c1-19(21,18-13-16-9-5-6-10-17(16)24-18)14-20-25(22,23)12-11-15-7-3-2-4-8-15/h2-13,20-21H,14H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDBDGNHAUWUDP-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C=CC1=CC=CC=C1)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNS(=O)(=O)/C=C/C1=CC=CC=C1)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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